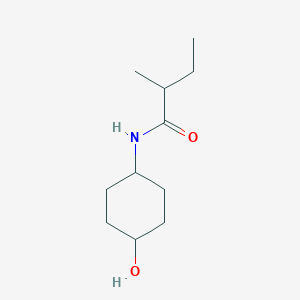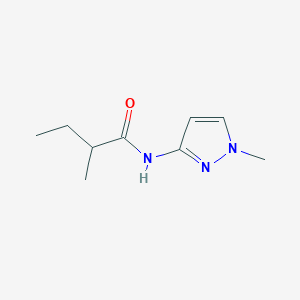![molecular formula C23H26N2O5S B7492613 4-[[4-[1-(2-Bicyclo[2.2.1]heptanyl)ethylsulfamoyl]phenyl]carbamoyl]benzoic acid](/img/structure/B7492613.png)
4-[[4-[1-(2-Bicyclo[2.2.1]heptanyl)ethylsulfamoyl]phenyl]carbamoyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[4-[1-(2-Bicyclo[2.2.1]heptanyl)ethylsulfamoyl]phenyl]carbamoyl]benzoic acid, commonly referred to as BPH-715, is a compound that has recently gained attention in the scientific community for its potential therapeutic applications. BPH-715 belongs to the class of compounds known as sulfonamide-based inhibitors, which have been shown to have a wide range of biological activities.
Wirkmechanismus
BPH-715 works by inhibiting the activity of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many types of cancer cells and is involved in the regulation of pH in the tumor microenvironment. Inhibition of CAIX activity by BPH-715 leads to a decrease in pH in the tumor microenvironment, which can inhibit the growth of cancer cells. In addition, BPH-715 has been shown to inhibit the activity of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in the production of cortisol. Inhibition of 11β-HSD1 activity by BPH-715 can lead to a decrease in cortisol levels, which may be beneficial in the treatment of type 2 diabetes.
Biochemical and Physiological Effects
BPH-715 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of CAIX and 11β-HSD1, as discussed above. In addition, BPH-715 has been shown to have anti-inflammatory effects. It has been shown to inhibit the production of inflammatory cytokines in vitro and in animal models of inflammation. BPH-715 has also been shown to have antioxidant effects. It has been shown to decrease oxidative stress in vitro and in animal models of oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of BPH-715 is that it has been extensively studied for its potential therapeutic applications. This means that there is a large body of literature available on the compound, which can be useful for researchers interested in studying its effects. Another advantage of BPH-715 is that it is relatively easy to synthesize using the multi-step process described above.
One limitation of BPH-715 is that it has not been extensively studied in humans. This means that its safety and efficacy in humans are not well understood. Another limitation of BPH-715 is that it is not very water-soluble, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on BPH-715. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and type 2 diabetes. Another direction is to investigate the safety and efficacy of BPH-715 in humans. Finally, there is a need for research on the pharmacokinetics and pharmacodynamics of BPH-715, as well as on the optimal dosing regimen for the compound.
Synthesemethoden
BPH-715 is synthesized using a multi-step process. The first step involves the preparation of 4-aminobenzoic acid, which is then reacted with 4-fluorobenzoyl chloride to produce 4-fluorobenzoyl-4-aminobenzoic acid. This intermediate is then reacted with 1-(2-bicyclo[2.2.1]heptanyl)ethylamine and subsequently with sulfuryl chloride to produce BPH-715. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
BPH-715 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. In particular, BPH-715 has been studied for its potential use in the treatment of type 2 diabetes. It has been shown to improve insulin sensitivity and decrease blood glucose levels in animal models of diabetes. BPH-715 has also been studied for its potential use in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in animal models of cancer.
Eigenschaften
IUPAC Name |
4-[[4-[1-(2-bicyclo[2.2.1]heptanyl)ethylsulfamoyl]phenyl]carbamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5S/c1-14(21-13-15-2-3-18(21)12-15)25-31(29,30)20-10-8-19(9-11-20)24-22(26)16-4-6-17(7-5-16)23(27)28/h4-11,14-15,18,21,25H,2-3,12-13H2,1H3,(H,24,26)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOHEGIZVMEXHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2CCC1C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylphenyl)acetamide](/img/structure/B7492532.png)
![(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-(3-methylpiperidin-1-yl)methanone](/img/structure/B7492545.png)

![3-[1-(3,4-Difluorophenyl)ethyl-methylamino]propanamide](/img/structure/B7492570.png)


![N-[1-(4-chlorophenyl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7492597.png)
![N-[1-(3,4-dichlorophenyl)ethyl]-1,5-dioxo-4-prop-2-enyl-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide](/img/structure/B7492605.png)

![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbutanamide](/img/structure/B7492629.png)

![N-[1-(2,5-dimethylphenyl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7492631.png)

